2-Isopropyl-benzothiazol-6-ylamine
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Overview
Description
The compound 2-Isopropyl-benzothiazol-6-ylamine is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. This compound is of interest due to its potential pharmacological properties, particularly in the context of its analogues' ability to block excitatory amino acid-mediated neurotransmission, as seen in the case of riluzole, a drug known for its anticonvulsant activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including those with isopropyl groups, involves multistep reactions. For instance, novel substituted amidino-benzothiazoles with an isopropyl group have been prepared through a series of reactions resulting in hydrochloride salts . Additionally, benzothiazolamine-based bisthiourea precursors have been synthesized and further cyclized into bis methyl 2-[3-(benzothiazol-2-yl)-2-terephthaloyl-bis-4-oxo-thiazolidin-5-ylidene]acetates . These synthetic routes are crucial for the development of compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been elucidated using various spectroscopic techniques, including IR, 1H, and 13C-NMR spectroscopy, as well as X-ray crystallography . The crystal structures of these compounds have been determined, revealing that they crystallize in the triclinic crystal system and form three-dimensional networks through intermolecular hydrogen bonds . The bond distances and angles are reported to be almost similar between different structures, with variations in the orientation of the isopropyl group with respect to the benzothiazole ring .
Chemical Reactions Analysis
The chemical reactivity of benzothiazole derivatives can be inferred from their synthesis and the functional groups present in their structure. The amidino and amino groups, for example, are reactive sites that can participate in further chemical transformations. The presence of these functional groups also suggests that these compounds can form hydrogen bonds, which is supported by the crystal structure analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, can be deduced from their molecular structure and the presence of specific substituents. The characterization of these compounds typically involves physical data, FT-IR, NMR, and elemental analysis . The presence of an isopropyl group can influence the lipophilicity of the molecule, which in turn can affect its pharmacokinetic properties. The crystallographic data provide insights into the solid-state properties, such as crystal packing and intermolecular interactions .
Scientific Research Applications
Field: Medicinal Chemistry
- Application : The compound “2-Isopropyl-benzothiazol-6-ylamine” is used in the synthesis of new benzothiazole-based anti-tubercular compounds .
- Methods of Application : Synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
- Results : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Field: Green Chemistry
- Application : Benzothiazoles, including “2-Isopropyl-benzothiazol-6-ylamine”, have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They are used in the synthesis of various compounds with a wide range of biological activities .
- Methods of Application : The synthesis of benzothiazole compounds related to green chemistry is achieved from the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
- Results : The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .
Safety And Hazards
properties
IUPAC Name |
2-propan-2-yl-1,3-benzothiazol-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-6(2)10-12-8-4-3-7(11)5-9(8)13-10/h3-6H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXYBXYFYWOVAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(S1)C=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389863 |
Source
|
Record name | 2-Isopropyl-benzothiazol-6-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-benzothiazol-6-ylamine | |
CAS RN |
42517-23-7 |
Source
|
Record name | 2-Isopropyl-benzothiazol-6-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 42517-23-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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